Hydrophobicity and Partitioning: Stearoguanamine vs. Acetoguanamine vs. Benzoguanamine LogP Comparison
Stearoguanamine (C20H39N5) exhibits a logP of 8.1, as predicted from its molecular structure [1]. This is dramatically higher than the short-chain acetoguanamine (C4H7N5; logP ≈0.7) which is moderately water-soluble (11.2 g/L at 20°C) . Benzoguanamine (C9H9N5) shows a water solubility of only 0.06% at 22°C, but its measured logP is approximately 1.4 [2]. The C17 alkyl chain in stearoguanamine therefore delivers a >10⁷-fold increase in octanol preference over acetoguanamine, classifying stearoguanamine as a highly hydrophobic compound suitable for non-aqueous formulations.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 8.1 (predicted) |
| Comparator Or Baseline | Acetoguanamine: LogP ≈0.7 (predicted); Benzoguanamine: LogP ≈1.4 (measured) |
| Quantified Difference | ΔLogP = +7.4 (vs. acetoguanamine); +6.7 (vs. benzoguanamine) |
| Conditions | Predicted LogP values (ALOGPS/ACD/Labs); measured data for benzoguanamine via shake-flask method. |
Why This Matters
A compound with a logP of 8.1 will partition almost exclusively into the oil phase of an emulsion or formulation, making stearoguanamine the functional choice when hydrophobic anchoring or non-polar solubility is required.
- [1] MolAid. 6-Heptadecyl-1,3,5-triazine-2,4-diamine (2533-20-2) – Physicochemical Properties. Retrieved 2026. View Source
- [2] DrugFuture. Benzoguanamine – Chemical Properties (including solubility and logP). Retrieved 2026. View Source
